molecular formula C13H14N4O3S B11615356 ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Katalognummer: B11615356
Molekulargewicht: 306.34 g/mol
InChI-Schlüssel: HJBNHJLLYYNZQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can be achieved through several synthetic routes. One common method involves the Fischer esterification process, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid . The reaction is typically carried out under reflux conditions to ensure the formation of the ester product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

Ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including this compound, have shown promise as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use. For example, in anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can be compared with other indole derivatives such as ethyl [(3Z)-3-{[(4-hydroxy-3-methoxyphenyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate and ethyl [(3Z)-3-{[(2,4-dichlorophenoxy)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate . These compounds share a similar indole core structure but differ in their substituents, which can significantly influence their biological activities and applications. The unique carbamothioylhydrazinylidene group in this compound may confer distinct properties and advantages in specific research contexts.

Eigenschaften

Molekularformel

C13H14N4O3S

Molekulargewicht

306.34 g/mol

IUPAC-Name

ethyl 2-[3-(carbamothioyldiazenyl)-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C13H14N4O3S/c1-2-20-10(18)7-17-9-6-4-3-5-8(9)11(12(17)19)15-16-13(14)21/h3-6,19H,2,7H2,1H3,(H2,14,21)

InChI-Schlüssel

HJBNHJLLYYNZQA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.